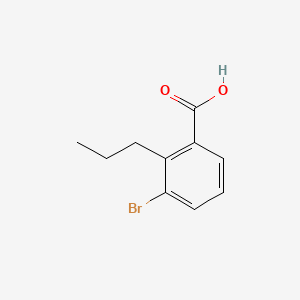
3-Bromo-2-propylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-propylbenzoic acid is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.1 .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-propylbenzoic acid is 1S/C10H11BrO2/c1-2-4-7-8 (10 (12)13)5-3-6-9 (7)11/h3,5-6H,2,4H2,1H3, (H,12,13) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-2-propylbenzoic acid is a solid at room temperature . It has a molecular weight of 243.1 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Proton Shuttles for Indole C-H Bond Arylation
Research has shown that various substituted 2-arylbenzoic acids, similar in structure to 3-bromo-2-propylbenzoic acid, have been synthesized and evaluated for their efficacy as proton shuttles in the direct arylation of indoles with bromobenzenes. These studies highlight the potential of such compounds in facilitating selective chemical transformations, contributing to the development of new synthetic methodologies (Jing-Jing Pi et al., 2018).
Ortho-Metalation Studies
Ortho-metalation of 3-bromobenzoic acids, including compounds structurally related to 3-bromo-2-propylbenzoic acid, has been explored with hindered lithium dialkylamides. These studies provide insights into the reactivity and stability of such bromobenzoic acids, revealing potential pathways for synthesizing substituted benzoic acids through strategic manipulations of the bromo substituent (Frédéric Gohier & J. Mortier, 2003).
Synthesis of Bromophenol Derivatives
Investigations into the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides have led to the identification of several new compounds. Such research points towards the utility of bromo-substituted benzoic acids, like 3-bromo-2-propylbenzoic acid, in natural product synthesis and the exploration of marine resources for drug discovery and chemical biology studies (Jielu Zhao et al., 2004).
Catalyst-Free Reactions in Green Chemistry
The catalyst-free P-C coupling reactions of halobenzoic acids with secondary phosphine oxides under microwave irradiation in water, including reactions involving 3-bromobenzoic acids, highlight the importance of such compounds in promoting green chemistry practices. These studies demonstrate the potential for efficient, environmentally friendly chemical syntheses without the need for metal catalysts (Erzsébet Jablonkai & G. Keglevich, 2015).
Molecular Recognition and Supramolecular Chemistry
3-Bromo-2-propylbenzoic acid and its derivatives could be relevant in molecular recognition studies, as shown by the synthesis and analysis of supramolecular assemblies involving similar bromo-substituted benzoic acids. These compounds play a crucial role in the development of supramolecular architectures and the study of molecular interactions, contributing to the understanding of complex chemical systems (S. Varughese & V. Pedireddi, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-propylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-4-7-8(10(12)13)5-3-6-9(7)11/h3,5-6H,2,4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCMZGDFXPYFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677424 |
Source


|
| Record name | 3-Bromo-2-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-propylbenzoic acid | |
CAS RN |
1263284-52-1 |
Source


|
| Record name | 3-Bromo-2-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)







![Tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B578479.png)


